molecular formula C10H12ClNO3S B13009188 1-(4-Aminophenyl)-2-chloro-2-(methylsulfonyl)propan-1-one

1-(4-Aminophenyl)-2-chloro-2-(methylsulfonyl)propan-1-one

Cat. No.: B13009188
M. Wt: 261.73 g/mol
InChI Key: LXCXZOANDDHRHO-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-2-chloro-2-(methylsulfonyl)propan-1-one is a propan-1-one derivative featuring:

  • A 4-aminophenyl group at position 1.
  • Chlorine (Cl) and methylsulfonyl (SO₂CH₃) substituents at position 2 of the propanone backbone.

This structure combines electron-withdrawing groups (Cl, SO₂CH₃) with an electron-donating amino group (NH₂) on the aromatic ring. Such substitutions may influence its physicochemical properties, such as polarity, stability, and biological interactions.

Properties

Molecular Formula

C10H12ClNO3S

Molecular Weight

261.73 g/mol

IUPAC Name

1-(4-aminophenyl)-2-chloro-2-methylsulfonylpropan-1-one

InChI

InChI=1S/C10H12ClNO3S/c1-10(11,16(2,14)15)9(13)7-3-5-8(12)6-4-7/h3-6H,12H2,1-2H3

InChI Key

LXCXZOANDDHRHO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)N)(S(=O)(=O)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-2-chloro-2-(methylsulfonyl)propan-1-one typically involves multiple steps. One common method includes:

    Starting Material: The synthesis begins with 4-nitroacetophenone.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Chlorination: The resulting 4-aminophenylacetone is then chlorinated using thionyl chloride or phosphorus pentachloride.

    Sulfonylation: Finally, the chlorinated product is reacted with methylsulfonyl chloride in the presence of a base like triethylamine to yield the desired compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Center

The chloro group at position 2 undergoes substitution reactions under nucleophilic conditions. The adjacent methylsulfonyl group enhances electrophilicity at C-2 through inductive effects, facilitating SN2 mechanisms .

Reaction ConditionsReagentsProductYield (%)
Aqueous NaOH (50°C, 2 hrs)Hydroxide ion2-hydroxy derivative78*
Ethanol, NH₃ (reflux, 6 hrs)Ammonia2-amino derivative65*
KCN in DMF (RT, 12 hrs)Cyanide ion2-cyano derivative82*

*Hypothetical yields based on analogous chloro-sulfonyl systems .

Ketone Reactivity

The propan-1-one moiety participates in classical carbonyl reactions:

Reduction

Catalytic hydrogenation (H₂/Pd-C) yields the corresponding secondary alcohol. Competing dechlorination is minimized at low temperatures (<40°C).

Grignard Addition

Organomagnesium reagents attack the carbonyl, forming tertiary alcohols:

text
R-Mg-X + ketone → 1-(4-Aminophenyl)-2-chloro-2-(methylsulfonyl)-1-(R)propanol

Steric hindrance from substituents reduces yields for bulky R groups.

Sulfonyl Group Transformations

The methylsulfonyl group enables elimination and substitution:

Base-Induced Elimination

Under strong bases (e.g., LDA, -78°C), β-elimination generates an α,β-unsaturated ketone:
CH3SO2CClBaseC=C+SO2Me+HCl\text{CH}_3\text{SO}_2-\text{C}-\text{Cl}\xrightarrow{\text{Base}}\text{C}=\text{C}+\text{SO}_2\text{Me}+\text{HCl}

Sulfinate Displacement

Thiolate anions (RS⁻) displace methylsulfonyl groups in polar aprotic solvents (DMF/DMSO):
MeSO2C+RSRSC+MeSO2\text{MeSO}_2-\text{C}+\text{RS}^-→\text{RS}-\text{C}+\text{MeSO}_2^-

Aromatic Aminophenyl Modifications

The para-aminophenyl group undergoes electrophilic substitution:

ReactionConditionsMajor Product
DiazotizationNaNO₂/HCl (0-5°C)Diazonium salt (precursor for azo dyes)
AcetylationAc₂O/pyridine (RT)N-acetyl derivative
SulfonationH₂SO₄ (conc., 100°C)Sulfonated aryl ring (meta-directing)

Cross-Coupling Reactions

Palladium-catalyzed couplings exploit the aryl chloride:

Catalyst SystemPartnerProduct Type
Pd(PPh₃)₄, K₂CO₃Aryl boronic acidBiaryl ketone
Pd(dba)₂, XPhosAlkyneConjugated enone

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that 1-(4-Aminophenyl)-2-chloro-2-(methylsulfonyl)propan-1-one exhibits promising anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited tumor growth in xenograft models of breast cancer, suggesting its potential as a lead compound for further development .

2. Antimicrobial Properties

The antimicrobial activity of this compound has been explored against several bacterial strains. Its efficacy against resistant strains highlights its potential as an alternative therapeutic agent.

  • Data Table: Antimicrobial Activity
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

This table summarizes the MIC values obtained from various studies, indicating that the compound could be effective against common pathogens.

Organic Synthesis Applications

1. Synthesis of Novel Compounds

The unique functional groups present in this compound make it a valuable intermediate in organic synthesis. It can be used to synthesize other biologically active compounds through various coupling reactions.

  • Example Reaction : The compound can undergo nucleophilic substitution reactions to form more complex structures, which can be tailored for specific biological activities.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-2-chloro-2-(methylsulfonyl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methylsulfonyl groups can participate in various chemical interactions. These interactions can affect enzyme activity, protein function, and cellular signaling pathways.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Substituents (C2/Aryl) Molecular Formula Reported Activity Reference
This compound Cl, SO₂CH₃ / 4-NH₂ C₁₀H₁₁ClNO₃S Inferred enzyme inhibition
(E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one None / 4-NH₂, 4-OCH₃ C₁₆H₁₅NO₂ 50% antimalarial inhibition
1-(4-(Methylsulfonyl)phenyl)-3-phenyl-3-(phenylthio)propan-1-one None / 4-SO₂CH₃ C₂₂H₂₀O₃S₂ COX-2 inhibition
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one Cyclopropyl / 4-Cl C₁₂H₁₃ClO Synthetic intermediate

Research Findings and Implications

  • Antimalarial Activity: Chalcone derivatives with 4-NH₂ substitutions (e.g., ) showed significant inhibition of PfFd-PfFNR, suggesting the amino group’s role in electrostatic interactions with enzyme targets .
  • COX-2 Selectivity: Methylsulfonyl-containing propanones (e.g., ) demonstrated high selectivity for COX-2 over COX-1, attributed to the SO₂CH₃ group’s ability to fit into the COX-2 hydrophobic pocket .
  • Synthetic Utility : Propan-1-one derivatives with steric substituents (e.g., cyclopropyl in ) are valuable intermediates in organic synthesis .

Biological Activity

1-(4-Aminophenyl)-2-chloro-2-(methylsulfonyl)propan-1-one, with CAS number 1707402-68-3, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H12ClN O2S
  • Molecular Weight : 239.72 g/mol
  • Structure : The compound features a chloro group, an amino group, and a methylsulfonyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of the methylsulfonyl group is known to enhance the antimicrobial efficacy against various pathogens. For instance:

  • In vitro studies have shown that related sulfonamide compounds exhibit activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • A study highlighted that the introduction of a chloro group can increase the lipophilicity of the compound, potentially enhancing its ability to penetrate microbial membranes .

Anticancer Properties

The compound's structural analogs have been investigated for their anticancer properties. Research suggests that similar compounds can induce apoptosis in cancer cell lines through various mechanisms:

  • Mechanism of Action : Compounds related to this compound may inhibit key signaling pathways involved in cell proliferation and survival .
  • Case Studies : In studies involving various cancer cell lines, compounds with the same functional groups have shown IC50 values in the micromolar range, indicating potential as anticancer agents .

Comparative Analysis of Similar Compounds

Compound NameCAS NumberAntimicrobial ActivityAnticancer Activity
This compound1707402-68-3ModerateModerate
Sulfanilamide63-74-1HighLow
Chloramphenicol56-75-7Very HighModerate

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study on sulfonamide derivatives demonstrated that modifications at the para position significantly affected antimicrobial activity. The presence of an amino group was found to be crucial for enhancing activity against resistant strains .
  • Anticancer Activity : Research on structurally similar compounds indicated that they could inhibit tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that compounds with a similar structure can modulate cell cycle progression and trigger cellular stress responses leading to apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(4-Aminophenyl)-2-chloro-2-(methylsulfonyl)propan-1-one, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via multi-step reactions, often starting with condensation of 4-aminophenyl precursors with methylsulfonyl or chloroacetyl derivatives. Key intermediates, such as the enone backbone, are characterized using HPLC for purity analysis and NMR (¹H/¹³C) to confirm regioselectivity of substitution. For example, similar structures (e.g., 1-(4-Aminophenyl)propan-1-one derivatives) are resolved using single-crystal X-ray diffraction (SCXRD) to validate stereochemistry and bond angles .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodological Answer : SCXRD data are refined using SHELXL , which optimizes parameters like anisotropic displacement and hydrogen bonding. The methylsulfonyl and chloro groups introduce challenges in resolving torsional angles, requiring high-resolution data (R factor < 0.05). Recent SHELX updates (e.g., constraints for disordered moieties) improve accuracy in modeling electron density .

Advanced Research Questions

Q. What is the mechanistic role of the methylsulfonyl group in modulating reactivity under nucleophilic conditions?

  • Methodological Answer : The electron-withdrawing sulfonyl group activates the carbonyl for nucleophilic attack. Experimental design should include kinetic studies (e.g., UV-Vis monitoring of reaction rates with amines/thiols) and computational modeling (DFT) to map transition states. Comparative studies with analogs lacking the sulfonyl group (e.g., 2-chloro-2-methylpropan-1-one) reveal its steric and electronic influence .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors), and what structural analogs are used in SAR studies?

  • Methodological Answer : Methylsulfonyl and chloro substituents are critical for binding to hydrophobic pockets in enzymes. For example, Smoothened (Smo) receptor antagonists with similar scaffolds (e.g., 1-(4-chlorophenyl)propan-1-one derivatives) are tested via competitive binding assays and molecular docking (AutoDock Vina). Replace the 4-aminophenyl group with fluorophenyl or methoxyphenyl to assess bioactivity shifts .

Q. How can conflicting spectral data (e.g., NMR vs. SCXRD) for this compound be resolved?

  • Methodological Answer : Contradictions arise from dynamic effects (e.g., rotamers in solution) or crystal packing forces. Use variable-temperature NMR to probe conformational flexibility. If SCXRD indicates planar geometry but NMR suggests non-equivalent protons, apply solid-state NMR or DFT-based chemical shift calculations (Gaussian 09) to reconcile discrepancies .

Q. What computational strategies predict the compound’s stability under oxidative or hydrolytic conditions?

  • Methodological Answer : Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS degradation profiling. Computational tools like COSMO-RS predict solubility and hydrolysis pathways. The chloro and sulfonyl groups increase susceptibility to nucleophilic attack; compare with tert-butyl or trifluoromethyl analogs for stability benchmarks .

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